molecular formula C15H17NO4 B12894888 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone CAS No. 42013-30-9

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone

Cat. No.: B12894888
CAS No.: 42013-30-9
M. Wt: 275.30 g/mol
InChI Key: KJTVROXSLJVPOO-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one: is an organic compound that features a morpholine ring, a phenyl group, and a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one typically involves the reaction of morpholine with a suitable dihydrofuranone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester

Comparison: Compared to similar compounds, 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one is unique due to its dihydrofuranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

42013-30-9

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

5-(morpholine-4-carbonyl)-3-phenyloxolan-2-one

InChI

InChI=1S/C15H17NO4/c17-14(16-6-8-19-9-7-16)13-10-12(15(18)20-13)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

KJTVROXSLJVPOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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